4-Aminopyridine methiodide
Description
Overview and Chemical Identity of 4-Amino-1-methylpyridin-1-ium Iodide
4-Amino-1-methylpyridin-1-ium iodide (CAS: 7680-59-3) is a quaternary ammonium salt derived from pyridine. Its molecular formula is $$ \text{C}6\text{H}9\text{IN}_2 $$, with a molecular weight of 236.05 g/mol. The compound features a methyl group at the pyridinium nitrogen and an amino substituent at the 4-position. Key structural identifiers include:
The synthesis typically involves alkylation of 4-aminopyridine with methyl iodide in methanol under reflux conditions, followed by crystallization. Single-crystal X-ray diffraction (SC-XRD) confirms its crystalline structure, stabilized by hydrogen-bonding networks.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}6\text{H}9\text{IN}_2 $$ |
| Molecular Weight | 236.05 g/mol |
| CAS Number | 7680-59-3 |
| IUPAC Name | 1-methylpyridin-1-ium-4-amine; iodide |
| Melting Point | ~255°C (decomposes) |
Historical Context and Development in Pyridinium Chemistry
Pyridinium salts have been pivotal in organic chemistry since their discovery in the 19th century. The quaternization of pyridine, first systematically studied by Chichibabin, enabled the synthesis of diverse derivatives. 4-Amino-1-methylpyridin-1-ium iodide emerged as a model compound for studying electronic effects in heteroaromatic systems due to its para-substituted amino group, which influences charge distribution and reactivity. Early applications focused on its role as a precursor in dye synthesis and coordination chemistry.
The compound’s structural simplicity made it a benchmark for investigating nucleophilic substitution reactions in pyridinium ions, contributing to mechanistic insights in heterocyclic chemistry.
Significance in Quaternary Ammonium Compound Research
As a quaternary ammonium compound (QAC), 4-amino-1-methylpyridin-1-ium iodide exemplifies the versatility of pyridinium salts in materials science and biochemistry. QACs are renowned for their:
- Cationic charge : Enhances solubility in polar solvents and interaction with biomolecules.
- Thermal stability : Suitable for high-temperature applications.
Table 2: Comparison with Related QACs
| Compound | Key Feature | Application |
|---|---|---|
| 4-Amino-1-methylpyridin-1-ium iodide | Para-amino substituent | Catalysis, ionic liquids |
| Benzalkonium chloride | Long alkyl chain | Disinfectants |
| 1-Methylpyridinium iodide | No amino group | Ionic liquids, electrochemistry |
The amino group at the 4-position enables unique hydrogen-bonding interactions, making it valuable in crystal engineering and supramolecular chemistry.
Current Research Landscape and Scientific Relevance
Recent studies highlight its role in:
- Antimicrobial Research : Pyridinium salts disrupt bacterial membranes via electrostatic interactions. While direct data on this compound are limited, structural analogs show efficacy against Gram-positive and Gram-negative pathogens.
- Organic Synthesis : Serves as a building block for functionalized pyridines. For example, styryl-substituted derivatives exhibit optoelectronic properties.
- Polymer Chemistry : Incorporation into cationic polymers enhances antibacterial activity while reducing hemolytic toxicity.
Emerging applications include its use in dye-sensitized solar cells and as a fluorescence probe for mitochondrial imaging. Advances in controlled polymerization techniques, such as ring-opening metathesis polymerization (ROMP), have expanded its utility in designing bioactive materials.
Properties
IUPAC Name |
iodomethane;pyridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2.CH3I/c6-5-1-3-7-4-2-5;1-2/h1-4H,(H2,6,7);1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZSFCDCGCAUOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CI.C1=CN=CC=C1N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70227621 | |
| Record name | 4-Aminopyridine methiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70227621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7680-59-3 | |
| Record name | 4-Aminopyridine methiodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007680593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Aminopyridine methiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70227621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Standard Quaternization Protocol
The most widely reported method involves reacting 4-aminopyridine with methyl iodide in methanol under controlled conditions. Key steps include:
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Reagent Mixing : Combine equimolar amounts of 4-aminopyridine (1.0 eq) and methyl iodide (1.0–2.5 eq) in anhydrous methanol.
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Reaction Conditions : Reflux at 50–75°C for 2–48 hours under nitrogen atmosphere to prevent oxidation.
-
Isolation : Cool the mixture to room temperature, filter the precipitated product, and wash with cold methanol.
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Purification : Recrystallize from hot methanol or ethanol to achieve >95% purity.
Table 1: Comparative Reaction Conditions
The excess methyl iodide in the extended protocol drives the reaction to completion at lower temperatures, albeit with longer reaction times.
Mechanistic Insights
The synthesis proceeds via an S<sub>N</sub>2 mechanism , where the lone pair on 4-aminopyridine’s nitrogen attacks the electrophilic methyl group of methyl iodide. The reaction’s exothermic nature necessitates controlled heating to avoid side products such as N-methylated byproducts. The amino group at the para position stabilizes the transition state through resonance, enhancing reactivity compared to unsubstituted pyridine.
Process Optimization Strategies
Solvent Effects
While methanol is the preferred solvent due to its polarity and miscibility with methyl iodide, alternatives include:
Stoichiometric Variations
Temperature and Time Trade-offs
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High-temperature/short-duration (50°C, 2 hours) : Ideal for lab-scale synthesis but risks thermal degradation of the product.
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Low-temperature/long-duration (25°C, 48 hours) : Preferred for industrial batches to minimize energy costs and side reactions.
Purification and Characterization
Recrystallization Techniques
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Methanol-based recrystallization : Yields needle-like crystals suitable for X-ray diffraction.
-
Ethanol-based recrystallization : Produces larger crystals with reduced hygroscopicity, favorable for long-term storage.
Table 2: Recrystallization Outcomes
| Solvent | Crystal Morphology | Purity (%) | Hygroscopicity |
|---|---|---|---|
| Methanol | Needles | 95–98 | High |
| Ethanol | Prisms | 97–99 | Moderate |
Analytical Validation
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HPLC : Confirms purity >98% using C18 columns (UV detection at 254 nm).
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Elemental Analysis : Validates stoichiometry (C: 30.53%, H: 3.85%, N: 11.86% calculated for C<sub>6</sub>H<sub>9</sub>IN<sub>2</sub>).
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<sup>1</sup>H NMR : Peaks at δ 8.50 (d, 2H, pyridinium H), 7.90 (d, 2H, pyridinium H), 4.20 (s, 3H, N-CH<sub>3</sub>).
Industrial-Scale Production
Batch Reactor Design
Waste Stream Mitigation
Quality Control
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In-line FTIR : Monitors reaction progress by tracking the disappearance of 4-aminopyridine’s N-H stretch (3350 cm<sup>−1</sup>).
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Powder XRD : Ensures batch-to-batch consistency in crystal structure.
Challenges and Solutions
Hygroscopicity Management
The product’s hygroscopic nature necessitates:
Byproduct Formation
-
N,N-Dimethyl derivatives : Suppressed by avoiding excess methyl iodide and prolonged heating.
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Iodide oxidation : Mitigated by conducting reactions under inert atmosphere.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1-methylpyridin-1-ium iodide can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield N-alkylated derivatives .
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis:
4-Amino-1-methylpyridin-1-ium iodide serves as a reagent in organic synthesis, particularly in the preparation of more complex molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable in creating various derivatives that can be utilized in further chemical research.
2. Biochemical Assays:
In biological research, this compound can act as a probe for studying enzyme activities. Its interaction with biological macromolecules, such as nucleic acids and proteins, allows researchers to investigate biochemical pathways and mechanisms.
3. Antimicrobial Research:
Emerging studies suggest that 4-Amino-1-methylpyridin-1-ium iodide may possess antimicrobial properties. Although specific data on this compound's efficacy is limited, structural analogs have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential for developing new antimicrobial agents.
One notable study explored the effects of related pyridinium compounds on bacterial strains. The findings indicated that these compounds could disrupt bacterial cell membranes, leading to cell lysis and death. This suggests that 4-Amino-1-methylpyridin-1-ium iodide could serve as a scaffold for developing new antimicrobial agents targeting resistant bacterial strains.
Mechanism of Action
The mechanism of action of 4-Amino-1-methylpyridin-1-ium iodide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the pyridinium ring can engage in π-π interactions with aromatic systems . These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: 2- and 3-Amino Derivatives
4-Amino-1-methylpyridin-1-ium iodide has positional isomers, including 2-amino-1-methylpyridin-1-ium iodide (2AMPI) and 3-amino-1-methylpyridin-1-ium iodide (3AMPI). Key differences arise from the amino group’s placement:
- Electronic Effects: The 4-amino group (para to the methyl substituent) creates a symmetrical charge distribution, whereas 2- and 3-amino isomers exhibit asymmetric electron density, influencing reactivity and intermolecular interactions.
- Crystallinity: SC-XRD studies of related pyridinium salts (e.g., 1-(4-Methylbenzylideneamino)pyridinium iodide) reveal that substituent position affects crystal packing. For instance, dihedral angles between aromatic rings vary, altering hydrogen-bonding motifs (e.g., C–H⋯I interactions) .
Table 1: Comparison of Positional Isomers
*Yields inferred from analogous synthesis methods.
Alkyl Chain Variation: Ethyl vs. Methyl Derivatives
Replacing the methyl group with ethyl in 4-amino-1-ethylpyridin-1-ium iodide (4AEPI) introduces steric and solubility differences:
- Solubility: The ethyl group increases hydrophobicity, reducing solubility in polar solvents like methanol compared to 4AMPI .
- Thermal Stability : Longer alkyl chains may lower melting points due to reduced crystal lattice energy.
Extended Conjugation: Styryl-Substituted Analogs
Compounds like 4-(4-(dimethylamino)styryl)-1-methylpyridinium iodide (CAS: 68971-03-9) feature a styryl group conjugated to the pyridinium core:
- Optical Properties : The extended π-system enables absorption in the visible range (~400–500 nm), making it useful in dye-sensitized solar cells or fluorescence probes .
- Biological Activity : Styryl derivatives often exhibit antimicrobial or anticancer properties, though 4AMPI’s simpler structure lacks this extended functionality .
Table 2: Functional Group Impact on Properties
| Compound | Key Feature | Application Potential |
|---|---|---|
| 4AMPI | Amino group at para position | Ionic liquids, catalysis |
| 4-(4-Dimethylaminostyryl)-1-methylpyridinium iodide | Conjugated styryl group | Optoelectronics, bioimaging |
| 1-(4-Methylbenzylideneamino)pyridinium iodide | Benzylideneamino substituent | Crystal engineering |
Biological Activity
4-Amino-1-methylpyridin-1-ium iodide, with the molecular formula , is a quaternary ammonium compound that has garnered attention for its potential biological activities. This compound is characterized by a positively charged nitrogen atom within a pyridine ring, which allows it to interact with various biological macromolecules, such as nucleic acids and proteins. Its ionic nature facilitates penetration into cell membranes, influencing biochemical pathways and suggesting applications in drug delivery and therapeutic interventions.
The biological activity of 4-amino-1-methylpyridin-1-ium iodide is primarily attributed to its ability to bind with negatively charged sites on biomolecules. This interaction can alter the function of DNA and proteins, potentially leading to therapeutic effects. The following mechanisms have been proposed:
- Nucleic Acid Interaction : The compound can bind to DNA, potentially affecting replication and transcription processes.
- Protein Binding : By interacting with proteins, it may influence enzyme activity or protein-protein interactions.
Antimicrobial Properties
Recent studies have indicated that compounds similar to 4-amino-1-methylpyridin-1-ium iodide exhibit antimicrobial properties. Although specific data on this compound's activity remains limited, its structural analogs have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
Case Studies
A notable study explored the effects of related pyridinium compounds on bacterial strains. The findings suggested that these compounds could disrupt bacterial cell membranes, leading to cell lysis and death. The study highlighted the potential of using 4-amino-1-methylpyridin-1-ium iodide as a scaffold for developing new antimicrobial agents.
Comparative Analysis of Related Compounds
The following table summarizes some related compounds and their key features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Amino-1-methylpyridin-1-ium iodide | C6H9IN2 | Contains an amino group; potential for biological activity |
| 2-Chloro-1-methylpyridinium iodide | C6H7ClIN | Used in dehydrative coupling reactions; versatile reagent |
| 3-Cyano-1-methylpyridin-1-ium iodide | C7H8N2I | Exhibits different reactivity due to cyano group presence |
| 4-Hydroxymethyl-1-methylpyridin-1-ium iodide | C7H10INO | Hydroxymethyl group may influence solubility and reactivity |
Synthesis and Characterization
The synthesis of 4-amino-1-methylpyridin-1-ium iodide typically involves a quaternization reaction where 2-amino-pyridine is treated with methyl iodide. This process yields high-purity products suitable for further biological evaluations. Characterization techniques such as NMR spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Future Directions
Further research is essential to elucidate the specific mechanisms through which 4-amino-1-methylpyridin-1-ium iodide interacts with biological macromolecules. Investigating its potential as an antimicrobial agent or in drug delivery systems could pave the way for new therapeutic applications.
Q & A
Q. What are the optimal reaction conditions for synthesizing 4-Amino-1-methylpyridin-1-ium iodide with high yield?
Methodological Answer: The compound is synthesized via nucleophilic substitution by refluxing equimolar amounts of 4-aminopyridine and methyl iodide in methanol (30 mL) at 50°C for 2 hours . Alternative solvents like acetonitrile (80°C, 3 hours) or ethyl acetate (room temperature) yield comparable results (99% yield), but methanol is preferred for simplicity and cost efficiency. Post-reflux, slow evaporation over 14–16 days in methanol produces crystalline material suitable for X-ray analysis .
Q. How is structural characterization performed for this compound?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals grown via slow evaporation are mounted on a diffractometer, and data collection is optimized using SHELX programs (e.g., SHELXL for refinement) . Hydrogen bonding and π-π stacking interactions are analyzed using Mercury software to visualize packing motifs . For rapid screening, FT-IR and NMR (¹H/¹³C) validate functional groups and proton environments .
Q. What methods ensure purity assessment during synthesis?
Methodological Answer: Purity is confirmed via melting point analysis (decomposition temperature >200°C) and HPLC with UV detection (λ = 254 nm). Recrystallization in ethanol removes unreacted precursors, while elemental analysis (C, H, N) verifies stoichiometry. Discrepancies in yield (>95% vs. 70% in some protocols) may arise from solvent polarity or reflux duration .
Advanced Research Questions
Q. How can crystallization challenges be addressed for hygroscopic derivatives?
Methodological Answer: Hygroscopicity complicates crystal growth. Use anhydrous solvents (e.g., dried methanol) and conduct crystallography under inert atmospheres. For derivatives like 4-(4-dimethylaminostyryl)-1-methylpyridinium iodide, slow evaporation in ethanol at 5°C reduces water absorption, yielding diffraction-quality crystals . If twinning occurs, SHELXL’s TWIN/BASF commands refine the structure .
Q. How do computational models align with experimental structural data?
Methodological Answer: Density Functional Theory (DFT) optimizes molecular geometry (e.g., B3LYP/6-311++G(d,p)), comparing bond lengths/angles with SCXRD data. Discrepancies >0.05 Å suggest lattice strain or solvent effects. For charge-transfer complexes, Hirshfeld surface analysis (via CrystalExplorer) quantifies intermolecular interactions, validated against SHELXL-refined hydrogen bonds .
Q. How to resolve contradictions in reported synthesis yields (e.g., 70% vs. 99%)?
Methodological Answer: Variability stems from reaction kinetics and purification. For example, acetonitrile at 80°C accelerates methylation but may degrade the product, reducing yield. Replicate protocols using controlled conditions (strict stoichiometry, degassed solvents) and characterize intermediates via LC-MS. Contradictions in 1-ethylpyridinium derivatives (70% vs. 91%) highlight the role of alkyl iodide reactivity .
Q. What strategies stabilize the compound under high-temperature conditions?
Methodological Answer: Thermogravimetric analysis (TGA) reveals decomposition onset at ~250°C. For thermal stability, co-crystallize with crown ethers (e.g., 18-crown-6) to form hydrogen-bonded networks. Differential Scanning Calorimetry (DSC) confirms phase transitions, while powder XRD monitors lattice integrity post-thermal stress .
Q. How to design functionalized derivatives for targeted applications (e.g., nonlinear optics)?
Methodological Answer: Introduce electron-withdrawing groups (e.g., cyano, formyl) via nucleophilic substitution. For 4-formyl derivatives, react with ethoxymethylidenemalononitrile in DMF at 70°C (78% yield) . Purify via acid-washed precipitation (pH 4) and validate hyperpolarizability using Z-scan techniques. SCXRD of intermediates (e.g., 4-cyano-1-methylpyridinium iodide) guides structure-property correlations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
